molecular formula C15H25NO3 B4955542 N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine

Cat. No. B4955542
M. Wt: 267.36 g/mol
InChI Key: XSUPDSJLVQZXFZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the family of phenethylamines and is structurally similar to the neurotransmitter dopamine. In

Mechanism of Action

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine also binds to and activates dopamine receptors, further enhancing its effects on dopamine signaling.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase locomotor activity and improve motor function in animal models of Parkinson's disease. It has also been found to have antidepressant-like effects in animal models of depression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that plays a key role in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine in lab experiments is its ability to selectively target dopamine signaling, which may be beneficial in studying the role of dopamine in various neurological disorders. However, N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has not been extensively studied in humans, and its safety and efficacy have not been established. Additionally, the synthesis of N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is complex and may pose challenges in scaling up for large-scale production.

Future Directions

There are several potential future directions for research on N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine. One area of interest is its potential use in the treatment of Parkinson's disease, where it may be beneficial in improving motor function and slowing disease progression. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may also have potential as an antidepressant or anxiolytic agent, although further research is needed to establish its safety and efficacy in humans. Additionally, the development of more efficient and scalable synthesis methods for N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine may facilitate its use in future research and clinical settings.
Conclusion
N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine is a chemical compound that has gained attention in scientific research for its potential therapeutic effects on various neurological disorders. Its ability to selectively target dopamine signaling makes it a promising candidate for further research. However, its safety and efficacy in humans have not been established, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxyphenol with 2-chloroethyl ether to form 2-(3-methoxyphenoxy)ethyl ether. This intermediate is then reacted with diethylamine to yield N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine.

Scientific Research Applications

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has been studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a key role in regulating mood and movement. N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine has also been found to have neuroprotective effects, which may be beneficial in preventing or slowing the progression of neurodegenerative diseases.

properties

IUPAC Name

N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-4-16(5-2)9-10-18-11-12-19-15-8-6-7-14(13-15)17-3/h6-8,13H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPDSJLVQZXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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